Desmethylene paroxetine hydrochloride

Drug Metabolism Clinical Pharmacology Therapeutic Drug Monitoring

Generic paroxetine ANDA filers often face deficiency letters due to incomplete impurity characterization. Desmethylene Paroxetine Hydrochloride (CAS 1394861-12-1), the major urinary metabolite and USP/EP-designated impurity standard, provides the definitive solution. • ≥98% purity, certified under ISO 17034 for metrological traceability • Validated for LC-MS/MS and GC-MS forensic toxicology workflows • High solubility (≥20 mg/mL in DMSO/EtOH) for precise calibrator preparation • Ships ambient; globally stocked for immediate dispatch

Molecular Formula C18H21ClFNO3
Molecular Weight 353.8
CAS No. 1394861-12-1
Cat. No. B593074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylene paroxetine hydrochloride
CAS1394861-12-1
Synonyms4-[[(3S,4R)-4-(4-fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol, monohydrochloride
Molecular FormulaC18H21ClFNO3
Molecular Weight353.8
Structural Identifiers
SMILESC1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl
InChIInChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1
InChIKeyGIPUDSSHAJOHQK-LINSIKMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylene Paroxetine Hydrochloride Procurement Guide


Desmethylene paroxetine hydrochloride is a non-conjugated catechol metabolite of the selective serotonin reuptake inhibitor (SSRI) paroxetine, formed primarily via CYP2D6-mediated demethylenation [1]. With a molecular formula of C18H21ClFNO3 and a molecular weight of 353.82 g/mol, it serves as a major urinary metabolite of paroxetine . This compound is supplied as a certified reference material or high-purity research standard, typically as a crystalline solid with ≥98% purity, for use in analytical method development, forensic toxicology, and drug metabolism investigations . The hydrochloride salt form enhances stability and solubility for precise analytical workflows, with reported solubility of 20 mg/mL in DMSO and ethanol, and 30 mg/mL in DMF .

Certified reference material for LC-MS/MS and GC-MS calibration
Primary urinary paroxetine metabolite for forensic toxicology panels
Hydrochloride salt form with enhanced solubility for analytical workflows

Why Generic Substitutes Are Not Interchangeable


While paroxetine and its various metabolites share a common pharmacological lineage, their analytical behavior, physicochemical properties, and regulatory utility are distinctly non-interchangeable. Generic paroxetine (CAS 61869-08-7) is the parent drug with a methylenedioxy moiety, whereas desmethylene paroxetine lacks this group, resulting in significantly different chromatographic retention times, mass spectrometric fragmentation patterns, and solubility profiles [1]. Other paroxetine metabolites, such as paroxetine catechol sulfate or glucuronide conjugates, exhibit divergent polarity and ionization efficiencies that preclude their direct use as calibrators or internal standards in validated LC-MS/MS methods [2]. Furthermore, pharmacopoeial impurity specifications (e.g., USP, EP) mandate the use of specific reference standards for identity, purity, and quantification testing; substituting a different metabolite or the parent compound invalidates regulatory compliance for ANDA submissions, stability studies, and quality control release [3]. The unique role of desmethylene paroxetine as the primary urinary elimination marker further distinguishes it, as it serves as the target analyte in forensic and clinical toxicology panels where paroxetine itself may be undetectable due to extensive first-pass metabolism .

Parent Paroxetine
Different chromatographic retention and MS fragmentation; negligible urinary excretion limits forensic utility, so direct substitution may compromise detection.
Other Paroxetine Metabolites
Sulfate or glucuronide conjugates show divergent polarity and ionization efficiency, preventing their use as calibrators in validated LC-MS/MS methods.
Non-Certified Research-Grade Material
Lacks metrological traceability and certified uncertainty; fails to meet USP/EP impurity profiling requirements for regulatory submissions.

Head-to-Head Analytical Evidence


Urinary Excretion: Desmethylene vs. Parent Paroxetine

In human pharmacokinetic studies, paroxetine undergoes extensive first-pass metabolism, resulting in negligible urinary excretion of the unchanged parent drug. Desmethylene paroxetine hydrochloride is identified as the major urinary metabolite, representing a substantially larger fraction of the administered dose than intact paroxetine [1]. This quantitative disparity is critical for selecting the appropriate analyte in toxicological screening; monitoring urinary desmethylene paroxetine provides a reliable marker of paroxetine exposure, whereas attempting to quantify unchanged paroxetine in urine yields poor sensitivity and may lead to false-negative results [2].

Urinary Excretion Marker
Head-to-head
Major urinary metabolite representing substantial fraction of dose vs. unchanged paroxetine (negligible urinary excretion)
Supports urinary exposure monitoring endpoint selection
Based on human 14C-labeled ADME study
Drug Metabolism Clinical Pharmacology Therapeutic Drug Monitoring

Purity and Regulatory Compliance: CRM vs. Research-Grade Metabolites

Desmethylene paroxetine hydrochloride is available as a certified reference material (CRM) manufactured under ISO 17034 and ISO/IEC 17025 accreditations, providing full traceability and documented uncertainty [1]. In contrast, generic paroxetine or non-certified metabolite preparations often lack comprehensive certificates of analysis (CoA) detailing identity by NMR, purity by HPLC-UV/ELSD, and residual solvent content by GC . This distinction is paramount for laboratories operating under GLP or performing validated analytical methods where instrument calibration and system suitability require certified, lot-specific quantitative values.

Purity & Traceability
Direct comparison
CRM: ISO 17034 traceability, purity ≥98% with certified uncertainty. Research-grade: No metrological traceability
Supports regulatory method validation and ANDA impurity profiling
GLP methods require certified purity values
Analytical Chemistry Quality Control Regulatory Affairs

Solubility in Analytical Solvents: Desmethylene vs. Parent Paroxetine

Desmethylene paroxetine hydrochloride exhibits a distinct solubility profile in common analytical solvents compared to paroxetine hydrochloride. The presence of the catechol moiety significantly enhances its aqueous compatibility while maintaining sufficient solubility in organic solvents for sample preparation . Specifically, desmethylene paroxetine hydrochloride achieves 30 mg/mL solubility in DMF, 20 mg/mL in DMSO, and 20 mg/mL in ethanol . In contrast, paroxetine hydrochloride hemihydrate demonstrates lower solubility in these solvents (e.g., approximately 5-10 mg/mL in DMSO), necessitating different stock solution preparation protocols [1].

Solubility in Analytical Solvents
Head-to-head
Desmethylene: DMF 30 mg/mL, DMSO 20 mg/mL, Ethanol 20 mg/mL. Paroxetine HCl hemihydrate: lower solubility (~5–10 mg/mL DMSO)
Enables concentrated stock preparation for low-concentration spiking
Solubility at 25°C in analytical-grade solvents
Formulation Development Analytical Method Development Stability Studies

Mass Spectrometric Sensitivity: Desmethylene vs. N-Desmethyl Metabolite

In quantitative LC-MS/MS assays for paroxetine metabolites, desmethylene paroxetine demonstrates superior ionization efficiency in positive electrospray ionization (ESI+) mode compared to N-desmethyl paroxetine (paroxol). This is attributed to the presence of the catechol moiety, which facilitates protonation and enhances signal-to-noise ratio at low concentrations [1]. In a validated GC-MS method for plasma analysis, the limit of quantitation (LOQ) for paroxetine was 10 ng/mL, while for the N-desmethyl metabolite (desmethylsertraline, structurally analogous to desmethylene paroxetine in terms of amine basicity) was 0.5 ng/mL, demonstrating the enhanced sensitivity achievable for demethylated metabolites [2].

Mass Spec Sensitivity
Class-level
LLOQ: 0.5 ng/mL (demethylated metabolite) vs. 10 ng/mL (parent paroxetine) by GC-MS
Reported low-concentration detection context for forensic bioanalysis
Analogy based on structurally similar SSRI metabolite
LC-MS/MS Forensic Toxicology Bioanalysis

Optimal Application Scenarios


Forensic Urine Drug Testing for Paroxetine Compliance

In forensic toxicology laboratories, desmethylene paroxetine hydrochloride serves as the definitive urinary biomarker for paroxetine exposure. Given that less than 2% of an oral paroxetine dose is excreted unchanged in urine, direct quantification of the parent drug is insensitive and prone to false negatives [1]. The desmethylene metabolite, being the predominant urinary species, provides a robust and extended detection window. Laboratories utilize the certified reference material solution (1.0 mg/mL in methanol) as a primary calibrator to establish LC-MS/MS or GC-MS methods with LLOQs in the low ng/mL range, ensuring accurate differentiation between therapeutic use and potential diversion or non-compliance .

Pharmaceutical Impurity Profiling and ANDA Support

Pharmaceutical manufacturers developing generic paroxetine formulations require desmethylene paroxetine hydrochloride as an impurity reference standard (e.g., Paroxetine Related Impurity 5 HCl) to comply with USP and EP monographs [1]. The CRM-grade material, certified under ISO 17034, provides the metrological traceability and documented purity necessary for regulatory filings. This standard is essential for validating HPLC methods that separate and quantify the desmethylene catechol impurity from the active pharmaceutical ingredient (API), ensuring batch-to-batch consistency and adherence to ICH Q3A/B impurity thresholds . Procurement of a certified standard minimizes the risk of ANDA deficiency letters related to impurity characterization.

In Vitro CYP2D6 Phenotyping in DMPK Research

Researchers investigating CYP2D6-mediated drug-drug interactions utilize desmethylene paroxetine hydrochloride to study the kinetics of paroxetine demethylenation. The compound is used as an authentic analytical standard to quantify the catechol metabolite formed in human liver microsome or hepatocyte incubations [1]. This allows for the precise determination of enzyme kinetic parameters (Km, Vmax) and assessment of mechanism-based inactivation of CYP2D6 by paroxetine . The high solubility of the hydrochloride salt in DMSO and DMF facilitates the preparation of concentrated stock solutions required for spiking into incubation matrices without exceeding recommended organic solvent concentrations .

Application
Selection Property
Validation Focus
Forensic urinary paroxetine exposure monitoring
Primary urinary metabolite specificity
LC-MS/MS detection window and LLOQ validation
Pharmaceutical impurity reference standard
CRM metrological traceability
HPLC purity and ICH impurity threshold compliance
In vitro CYP2D6 metabolism studies
Metabolite standard for enzyme kinetics
Km, Vmax determination and DDI assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethylene paroxetine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.